molecular formula C26H26N4O2 B2932673 N,N-diethyl-7-methyl-4-[(4-phenoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide CAS No. 1251633-73-4

N,N-diethyl-7-methyl-4-[(4-phenoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide

Cat. No.: B2932673
CAS No.: 1251633-73-4
M. Wt: 426.52
InChI Key: DDUVKLWKJFMLRS-UHFFFAOYSA-N
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Description

N,N-Diethyl-7-methyl-4-[(4-phenoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide is a structurally complex molecule featuring a 1,8-naphthyridine core substituted with a carboxamide group at position 3, a methyl group at position 7, and a diethylamino group at the carboxamide nitrogen. The 4-position is further modified with a (4-phenoxyphenyl)amino substituent. This compound belongs to a class of 1,8-naphthyridine derivatives known for diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation . Its synthesis likely involves condensation reactions of substituted naphthyridine intermediates with appropriate amines, as seen in analogous compounds (e.g., ultrasonic-assisted methods for related derivatives) .

Properties

IUPAC Name

N,N-diethyl-7-methyl-4-(4-phenoxyanilino)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-4-30(5-2)26(31)23-17-27-25-22(16-11-18(3)28-25)24(23)29-19-12-14-21(15-13-19)32-20-9-7-6-8-10-20/h6-17H,4-5H2,1-3H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUVKLWKJFMLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)OC4=CC=CC=C4)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The 1,8-naphthyridine scaffold is highly versatile, with modifications at positions 3, 4, and 7 significantly influencing physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Positions) Key Structural Features
Target Compound 3: N,N-Diethylcarboxamide; 4: (4-Phenoxyphenyl)amino; 7: Methyl Phenoxyphenyl group enhances aromatic bulk; diethylamide increases hydrophobicity
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a3) 3: Carboxamide (N-(3-chlorophenyl)); 4: Oxo; 1: 4-Chlorobenzyl; 7: Unsubstituted Chlorine atoms enhance hydrophobicity (ClogP: 4.09); oxo group at 4-position
7-Benzyl-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (NCA) 3: Carboxylic acid; 4: Oxo; 1: Ethyl; 7: Benzyl Benzyl and ethyl groups contribute to CNS activity; oxo group at 4-position
3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (2d) 3: Diethylaminomethyl; 4: Oxo; 7: Methyl; 2: Phenyl Diethylaminomethyl group enhances solubility; phenyl at 2-position adds steric bulk

Key Observations :

  • The N,N-diethylcarboxamide at position 3 increases hydrophobicity relative to carboxylic acid derivatives (e.g., NCA), which may affect membrane permeability .

Key Observations :

  • The target compound’s phenoxyphenyl group may facilitate interactions with aromatic residues in enzyme active sites, similar to quinoline hybrids in anticancer agents .
  • Unlike NCA, the target compound lacks a carboxylic acid group, which may reduce CNS activity but improve metabolic stability .

Key Observations :

  • The target compound’s synthesis likely parallels routes for diethylaminomethyl derivatives (e.g., 2d), emphasizing POCl3-mediated reactions and solvent-based crystallization .
  • Higher yields (e.g., 67% for 5a3) suggest scalability for halogenated analogs, though phenoxyphenyl incorporation may require optimized conditions .

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